![molecular formula C5H9ClN2S B3118133 (S)-1-(thiazol-2-yl)ethanamine hydrochloride CAS No. 2323582-65-4](/img/structure/B3118133.png)
(S)-1-(thiazol-2-yl)ethanamine hydrochloride
Overview
Description
“(S)-1-(thiazol-2-yl)ethanamine hydrochloride” is a chemical compound with the CAS RN®: 56933-57-4 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of thiazol-2-yl ethers, which are structurally similar to “this compound”, has been achieved through a copper-catalyzed annulation of oxime acetates and xanthates . This process is characterized by remarkable regioselectivity and proceeds under redox-neutral conditions . Various oxime acetates, whether derived from aryl ketones or alkyl ketones, or natural product cores are suitable for this conversion .Chemical Reactions Analysis
Thiazoles and benzothiazoles, which are structurally related to “this compound”, undergo regioselective C2–H chalcogenation via the sequence of thiazole C2-functionalization with phosphines to produce phosphonium salts . These salts then react with S- and Se-centered nucleophiles to give products of C2–H chalcogenation .Scientific Research Applications
Quantitative Structure-Activity Relationship Assays
- QSAR of H1-Antihistamine Activity: (Brzezińska, Kośka, & Walczyński, 2003) and (Brzezińska & Kośka, 2004) conducted QSAR analysis of thiazole and benzothiazole derivatives, including (S)-1-(thiazol-2-yl)ethanamine hydrochloride, for their H1-antihistamine activity. Chromatographic data was used to predict the pharmacological activity of new drug candidates.
DNA Interaction and Cytotoxicity Studies
- DNA Binding and Nuclease Activity: (Kumar et al., 2012) discussed the DNA binding propensity and nuclease activity of Cu(II) complexes of tridentate ligands, including analogs of (S)-1-(thiazol-2-yl)ethanamine. These complexes demonstrated low toxicity for various cancer cell lines.
Synthesis and Antimicrobial Activity
- Novel Antimicrobial and Antifungal Amides: (Pejchal et al., 2015) synthesized novel amides derived from (S)-1-(thiazol-2-yl)ethanamine showing comparable or better antibacterial and antifungal activity than standard medicinal compounds.
Anti-Breast Cancer Agents
- Synthesis for Anti-Breast Cancer Application: (Mahmoud et al., 2021) utilized 1-(thiazol-2-yl)ethanamine derivatives in a one-pot synthesis process to create potential anti-breast cancer agents, showing promising activities against MCF-7 tumor cells.
Corrosion Inhibition
- Corrosion Inhibition Properties: (Walter & Cooke, 1997) described the use of 2-(Decylthio)ethanamine hydrochloride, a compound related to this compound, as a multifunctional biocide with corrosion inhibition properties in cooling water systems.
Cardioprotective Activity
- Cardioprotective Effects of Thiazole Derivatives: (Drapak et al., 2019) synthesized 2-arylimino-1,3-thiazole derivatives, showing moderate to high cardioprotective effects on laboratory rat aorta rings, exceeding the activity of certain standard drugs.
Hantzsch Thiazole Synthesis
- Hantzsch Reaction for Thiazole Synthesis: (Kamila et al., 2012) employed a microwave-assisted Hantzsch thiazole reaction to synthesize N-phenyl-thiazol-2-amines from ethanones, highlighting the versatility of thiazol-2-yl compounds in organic synthesis.
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with aminoacyl-trna synthetases (aarss), which are essential parts of protein biosynthesis machinery .
Mode of Action
Thiazoles undergo regioselective c2–h chalcogenation via the sequence of thiazole c2-functionalization with phosphines to produce phosphonium salts . These salts then react with S- and Se-centered nucleophiles to give products of C2–H chalcogenation .
Biochemical Pathways
The compound’s interaction with aarss suggests that it may influence protein biosynthesis .
Result of Action
Its interaction with aarss suggests that it may influence protein biosynthesis , potentially affecting cellular function and growth.
Action Environment
The compound’s synthesis suggests that it can be produced under mild conditions , indicating potential stability under a range of environmental conditions.
properties
IUPAC Name |
(1S)-1-(1,3-thiazol-2-yl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,6H2,1H3;1H/t4-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQZMXLICFMMGL-WCCKRBBISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=CS1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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